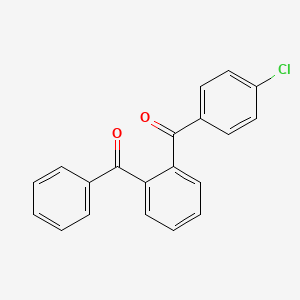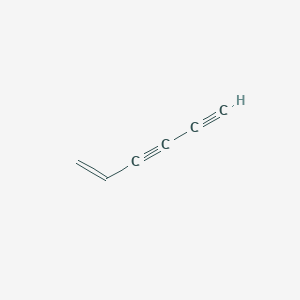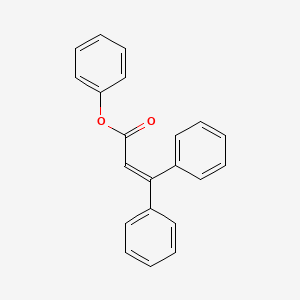![molecular formula C18H18S2 B14735208 1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene CAS No. 4816-68-6](/img/structure/B14735208.png)
1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene is an organic compound with the molecular formula C16H14S2 It is a derivative of butadiene and benzene, featuring sulfur atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene typically involves the reaction of butadiene with benzene derivatives in the presence of sulfur-containing reagents. One common method is the reaction of 1,4-diphenylbutadiene with sulfur dichloride (SCl2) under controlled conditions to introduce the sulfur atoms into the molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial in the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include oxidative stress responses and modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diphenylbutadiene: A structurally similar compound without sulfur atoms.
1,1’-Buta-1,3-diyne-1,4-diylbis(4-methylbenzene): Another derivative of butadiene and benzene with different substituents.
(Z,Z)-1,4-Diphenyl-1,3-butadiene: A geometric isomer of 1,4-diphenylbutadiene.
Uniqueness
1,1’-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene is unique due to the presence of sulfur atoms, which impart distinct chemical properties and reactivity compared to its non-sulfur-containing analogs. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
4816-68-6 |
|---|---|
Molekularformel |
C18H18S2 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
4-benzylsulfanylbuta-1,3-dienylsulfanylmethylbenzene |
InChI |
InChI=1S/C18H18S2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI-Schlüssel |
YXAZQXYPLXRAIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC=CC=CSCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


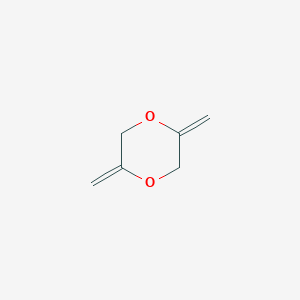
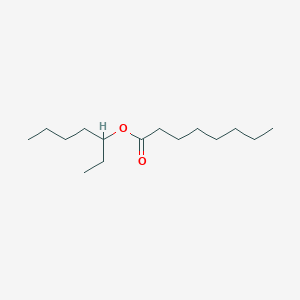
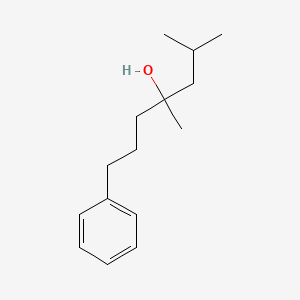
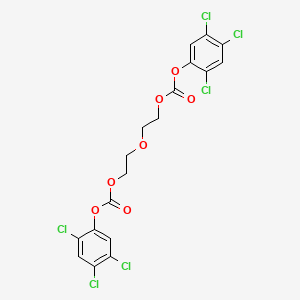
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
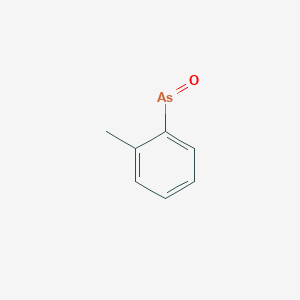
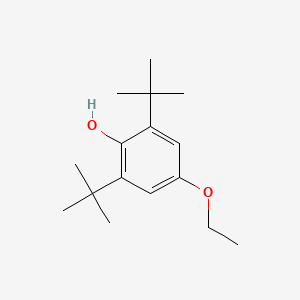
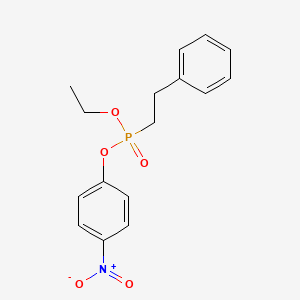
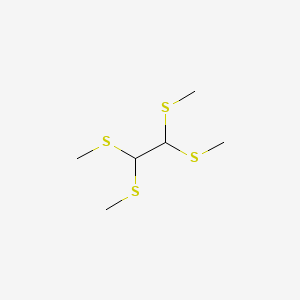
![1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole](/img/structure/B14735212.png)
![9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro-](/img/structure/B14735213.png)
